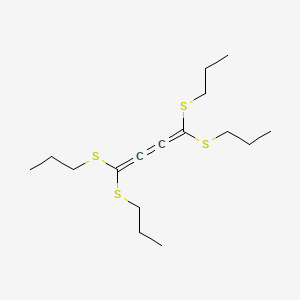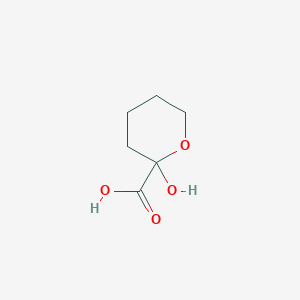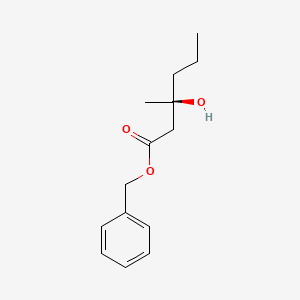![molecular formula C8H16GeO4 B14211436 2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane CAS No. 823180-74-1](/img/structure/B14211436.png)
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane is a chemical compound with the molecular formula C8H16GeO4. This compound is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom. In this case, the central atom is germanium, which is bonded to four oxygen atoms forming a tetraoxa ring system. The compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane typically involves the reaction of germanium tetrachloride with diethyl ether in the presence of a base. The reaction conditions often require an inert atmosphere to prevent the oxidation of germanium. The industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s stability and unique structure make it useful in studying the interactions between germanium compounds and biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of germanium-based drugs.
Industry: The compound is used in the production of high-performance materials, such as semiconductors and optical fibers, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane involves its interaction with various molecular targets. The germanium atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and the formation of stable germanium-oxygen bonds.
Comparaison Avec Des Composés Similaires
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane can be compared with other similar compounds, such as:
1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane: This compound has silicon instead of germanium as the central atom, resulting in different chemical properties and reactivity.
1,4,6,9-Tetraoxa-5-phosphaspiro[4.4]nonane: Phosphorus replaces germanium in this compound, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its germanium center, which imparts specific properties that are not observed in its silicon or phosphorus analogs.
Propriétés
Numéro CAS |
823180-74-1 |
|---|---|
Formule moléculaire |
C8H16GeO4 |
Poids moléculaire |
248.84 g/mol |
Nom IUPAC |
3,8-diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16GeO4/c1-3-7-5-10-9(12-7)11-6-8(4-2)13-9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
NTCJQHKOAGDLEU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CO[Ge]2(O1)OCC(O2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)




![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)

![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)


![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
